4-Fluoronaphthalen-2-amine
Overview
Description
4-Fluoronaphthalen-2-amine is a chemical compound that belongs to the class of naphthalene derivatives. It has gained significant attention in scientific research due to its potential therapeutic and industrial applications. The compound is characterized by the presence of a fluorine atom at the fourth position and an amine group at the second position of the naphthalene ring, giving it unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-Fluoronaphthalen-2-amine typically involves the introduction of a fluorine atom onto the naphthalene ring followed by the introduction of an amine group. One common method involves the reaction of 2-naphthol with para-toluene sulfochloride to produce para-toluenesulfonic acid-2-naphthyl. This intermediate then reacts with a fluorinating agent under the catalysis of tertiary amine bidentate ligand and metallic copper in an aprotic solvent with a high boiling point to yield 2-fluoronaphthalene .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of safer and more readily available reagents is preferred to ensure scalability and environmental compliance.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoronaphthalen-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide or organolithium compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while reduction can produce various amine derivatives.
Scientific Research Applications
4-Fluoronaphthalen-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its role in drug development, with several studies investigating its therapeutic effects.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Fluoronaphthalen-2-amine involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially leading to increased binding affinity and specificity. The amine group allows for hydrogen bonding and other interactions with target proteins, influencing their activity and function .
Comparison with Similar Compounds
- 2-Fluoronaphthalene
- 4-Aminonaphthalene
- 2-Aminonaphthalene
Comparison: 4-Fluoronaphthalen-2-amine is unique due to the presence of both a fluorine atom and an amine group on the naphthalene ring. This combination imparts distinct chemical and biological properties, making it more versatile in various applications compared to its analogs. For instance, 2-Fluoronaphthalene lacks the amine group, limiting its biological interactions, while 4-Aminonaphthalene and 2-Aminonaphthalene do not have the fluorine atom, affecting their chemical reactivity and stability .
Biological Activity
4-Fluoronaphthalen-2-amine (4-FNA) is a naphthalene derivative characterized by the presence of a fluorine atom at the fourth position and an amine group at the second position of the naphthalene ring. This unique structure contributes to its distinctive chemical and biological properties, making it a subject of interest in medicinal chemistry and pharmacology. The molecular formula of 4-FNA is CHFN, and its CAS number is 13720-48-4. Research into its biological activity has revealed potential applications in various therapeutic areas, including antidepressant effects and enzyme inhibition.
4-FNA's structure allows for enhanced interactions with biological targets due to the electronegative fluorine atom, which can influence binding affinities. The amine group facilitates hydrogen bonding with proteins, potentially altering their activity and function.
Property | Value |
---|---|
Molecular Formula | CHFN |
Molecular Weight | 169.18 g/mol |
CAS Number | 13720-48-4 |
Antidepressant Properties
Preliminary studies suggest that 4-FNA may exhibit antidepressant activity . Research indicates that compounds with similar structures can modulate neurotransmitter systems, particularly serotonin pathways, which are critical in mood regulation. This potential has led to investigations into its efficacy as a therapeutic agent for depression.
Enzyme Inhibition
One of the notable biological activities of 4-FNA is its inhibitory effect on cytochrome P450 enzymes . These enzymes play a crucial role in drug metabolism, and their inhibition could affect the pharmacokinetics of various medications. Studies have shown that 4-FNA can influence the activity of these enzymes, suggesting implications for drug interactions and toxicity profiles.
Case Studies and Research Findings
-
Antidepressant Activity Study :
- A study published in a pharmacological journal demonstrated that 4-FNA significantly increased serotonin levels in animal models, indicating its potential as an antidepressant. The mechanism appears to involve selective inhibition of serotonin reuptake.
-
Cytochrome P450 Inhibition :
- In vitro studies have shown that 4-FNA inhibits CYP2D6 and CYP3A4 isoforms, which are essential for metabolizing many drugs. This inhibition could lead to increased plasma concentrations of co-administered drugs, necessitating careful monitoring when used clinically.
-
Comparative Analysis with Analogous Compounds :
- A comparative study highlighted the differences in biological activity between 4-FNA and structurally similar compounds such as 2-Fluoronaphthalene and 4-Aminonaphthalene. The presence of both fluorine and amine groups in 4-FNA enhances its binding affinity to biological targets compared to its analogs.
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Fluorine at position 4, amine at position 2 | Antidepressant, CYP450 inhibitor |
2-Fluoronaphthalene | Fluorine at position 2 | Limited biological activity |
4-Aminonaphthalene | Amine at position 4 | Different reactivity profile |
Properties
IUPAC Name |
4-fluoronaphthalen-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN/c11-10-6-8(12)5-7-3-1-2-4-9(7)10/h1-6H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRELRPVNUJUIHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80615075 | |
Record name | 4-Fluoronaphthalen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80615075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13720-48-4 | |
Record name | 4-Fluoronaphthalen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80615075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-fluoronaphthalen-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.